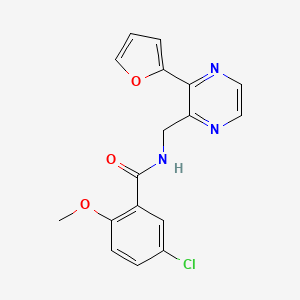

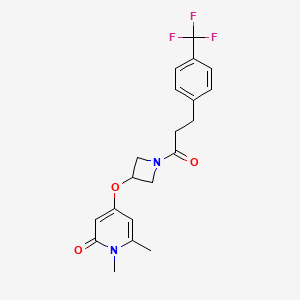

![molecular formula C16H16N2O2S B2673244 1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 886922-73-2](/img/structure/B2673244.png)

1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazoles are a type of organic compound with a five-membered ring structure, which includes two non-adjacent nitrogen atoms . They are key components in a variety of functional molecules used in everyday applications . The compound you mentioned seems to be a type of substituted imidazole, with a methylbenzyl group and a methylsulfonyl group attached to the imidazole ring.

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The Debus–Radziszewski imidazole synthesis is a common method, which has been adapted to yield long-chain imidazolium ionic liquids .Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered ring, which includes two non-adjacent nitrogen atoms . The substitution patterns around the ring can vary, depending on the functional group compatibility of the process .Chemical Reactions Analysis

Imidazoles are very stable compounds that do not autoxidise . They form stable crystalline salts with strong acids, by protonation of the imine nitrogen, known as imidazolium salts .Physical And Chemical Properties Analysis

Imidazoles are generally stable compounds . They can form stable crystalline salts with strong acids . Some imidazoles, such as oxazole and thiazole, are water-miscible liquids with pyridine-like odours .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole serves as a valuable pharmaceutical intermediate. It plays a crucial role in the synthesis of other compounds, contributing to drug development and discovery. Researchers utilize it to create novel drug candidates or optimize existing ones. Its stability under recommended storage conditions makes it a reliable choice for pharmaceutical research .

Fluorescent Probes for Fe3+ Sensing

This compound has found applications in fluorescence-based sensing systems. Specifically, it acts as a fluorescent probe for detecting Fe3+ ions. Unlike many other Fe3+ sensors that exhibit only fluorescence quenching responses, this compound stands out by demonstrating a significant fluorescent color change upon interaction with Fe3+. Researchers have explored its potential in developing sensitive and selective Fe3+ sensors for analytical purposes .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-methylphenyl)methyl]-2-methylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)11-18-15-9-4-3-8-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRMXZFJXXRGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2673162.png)

![N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2673163.png)

![2-fluoro-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B2673166.png)

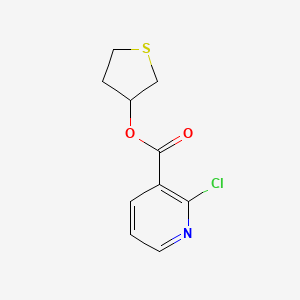

![8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2673170.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2673172.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2673176.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

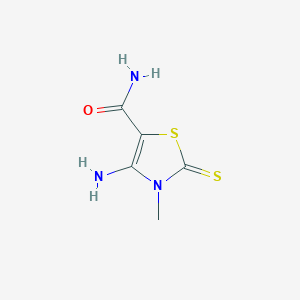

![1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2673181.png)

![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2673182.png)